

# MK-0354 as a partial agonist of the nicotinic acid receptor

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An In-Depth Technical Guide to **MK-0354**: A Partial Agonist of the Nicotinic Acid Receptor (GPR109A)

#### Introduction

MK-0354, chemically known as 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole, is a selective partial agonist for the G-protein coupled receptor 109A (GPR109A), the high-affinity receptor for nicotinic acid (niacin).[1] Developed as a potential treatment for dyslipidemia, MK-0354 was designed to retain the beneficial antilipolytic effects of niacin while minimizing the common and often poorly tolerated side effect of cutaneous flushing.[1][2] While clinical trials ultimately showed a disconnect between its potent reduction of free fatty acids and long-term lipid profile improvements, the study of MK-0354 has provided invaluable insights into the distinct signaling pathways downstream of GPR109A activation, effectively helping to decouple the receptor's therapeutic actions from its side effects.[2] This guide provides a comprehensive technical overview of MK-0354, including its pharmacological data, the experimental protocols used for its characterization, and the signaling pathways it modulates.

#### **Data Presentation**

The pharmacological profile of **MK-0354** has been characterized through a series of in vitro and in vivo studies, including human clinical trials. The quantitative data from these studies are summarized below.

#### **Table 1: In Vitro Receptor Activity**



Parameter	Species	Value	Reference
EC <sub>50</sub>	Human (hGPR109a)	1.65 μΜ	
EC50	Mouse (mGPR109a)	1.08 μΜ	
Ki	Human (hGPR109a)	505 nM	-
GPR109b Activity	Not specified	No activation	-

 $EC_{50}$  (Half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.  $K_i$  (Inhibition constant) indicates the binding affinity of a ligand to a receptor.

Table 2: Human Clinical Trial Data (Phase I & II)

Parameter	MK-0354 Dose	Effect	Reference
Free Fatty Acids (FFA)	300 - 4000 mg (single dose)	Robust, dose-related reduction over 5 hours.	
Free Fatty Acids (FFA)	up to 3600 mg (7 days)	Sustained suppression similar to a single dose.	
High-Density Lipoprotein Cholesterol (HDL-C)	2.5 g (4 weeks)	No clinically meaningful effect (0.4% change).	
Low-Density Lipoprotein Cholesterol (LDL-C)	2.5 g (4 weeks)	No clinically meaningful effect (-9.8% change).	
Triglycerides (TG)	2.5 g (4 weeks)	No clinically meaningful effect (-5.8% change).	-
Cutaneous Flushing	Up to 4000 mg	Minimal to no flushing observed.	- 



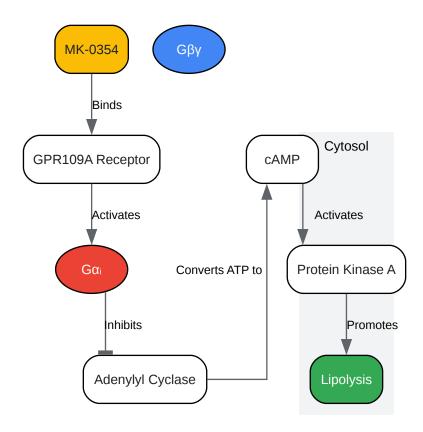
# **Signaling Pathways**

Activation of GPR109A by agonists initiates distinct downstream signaling cascades. As a partial and potentially biased agonist, **MK-0354** preferentially activates the anti-lipolytic pathway over the pathway responsible for flushing.

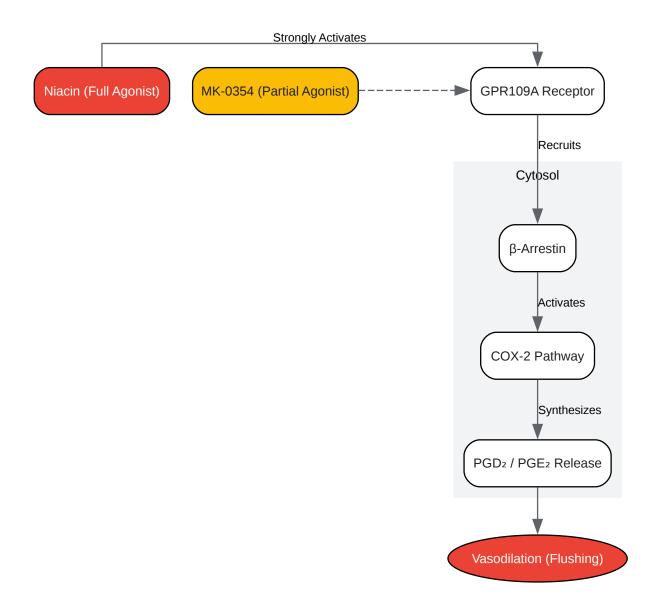
## **Anti-Lipolytic Pathway in Adipocytes**

In adipocytes, GPR109A is coupled to an inhibitory G-protein (G<sub>i</sub>). Agonist binding, including by **MK-0354**, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of protein kinase A (PKA), leading to reduced phosphorylation and activation of hormone-sensitive lipase (HSL), the key enzyme responsible for breaking down triglycerides into free fatty acids (lipolysis). The net result is a decrease in the release of FFAs from adipose tissue into the bloodstream.

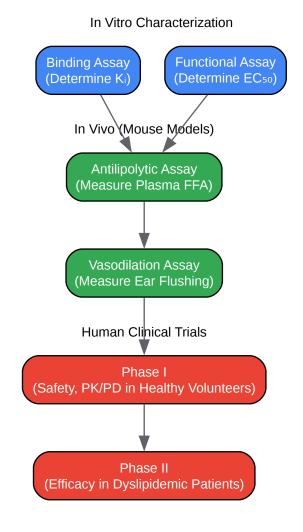












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## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of a niacin receptor partial agonist, MK-0354, on plasma free fatty acids, lipids, and cutaneous flushing in humans PubMed [pubmed.ncbi.nlm.nih.gov]







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